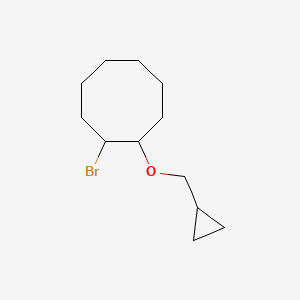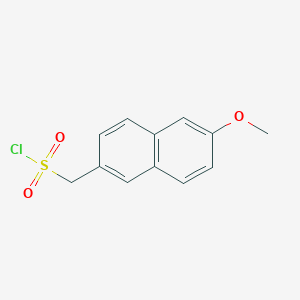![molecular formula C7H8BrF2N3 B15240358 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported as an efficient synthetic route for related compounds . This method involves the use of aryl and heteroaryl boronic acids and a tandem catalyst to avoid debromination reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different groups through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Electrophilic Addition: The compound can form carbanions, which can then undergo electrophilic addition reactions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction uses aryl and heteroaryl boronic acids, with a tandem catalyst (XPhosPdG2/XPhos) to avoid debromination.
Electrophilic Addition: Reactions with BuLi (butyllithium) followed by electrophilic addition.
Major Products Formed
Arylated Derivatives: Through Suzuki–Miyaura cross-coupling, arylated derivatives of the compound can be formed.
Electrophilic Addition Products: Various products can be formed depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. The compound can form carbanions, which can then participate in electrophilic addition reactions, leading to the formation of new bonds and the modification of its structure . The presence of the difluoromethyl group enhances its biological activity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Differently substituted but shares the difluoromethyl group.
Uniqueness
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances its hydrogen-bonding ability, making it a better hydrogen-bond donor compared to its methylated analogues .
Propriétés
Formule moléculaire |
C7H8BrF2N3 |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
3-bromo-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h3,5-6,11H,1-2H2 |
Clé InChI |
FCGHLIDEHSNETR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C=NN2C1C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


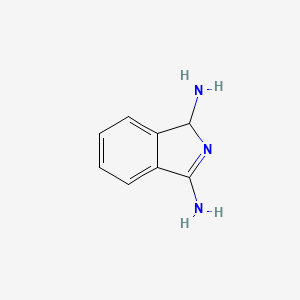

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
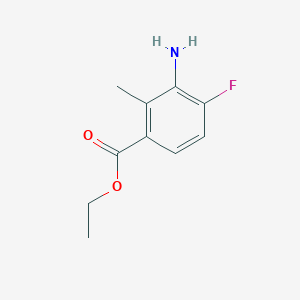

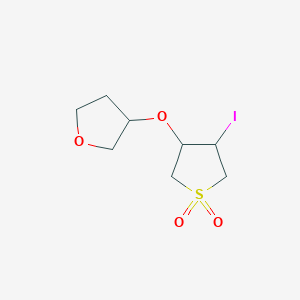

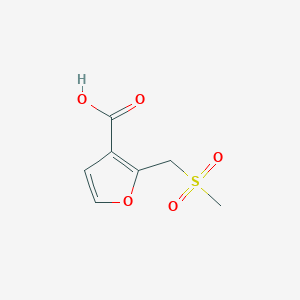
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

